4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine
Overview
Description
“4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds that have been investigated for their inhibitory effects on certain types of kinases .
Synthesis Analysis
The synthesis of pyrazolo[3,4-D]pyrimidine derivatives, including “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine”, often involves scaffold hopping and computer-aided drug design . The specific synthesis process can vary depending on the desired derivatives and the starting materials .Molecular Structure Analysis
The molecular formula of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is C6H6IN5 . The structure consists of a pyrazolo[3,4-D]pyrimidine ring system, which is a pyrazole ring fused to a pyrimidine ring .Physical And Chemical Properties Analysis
The molecular weight of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” is 275.05 . Other physical and chemical properties are not explicitly mentioned in the search results.Scientific Research Applications
Biomedical Applications
Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds which include 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, have been extensively studied for their biomedical applications . They have been used in the synthesis of a wide range of pharmaceutical compounds due to their close similarity with the purine bases adenine and guanine .
Anticancer Activity
Several pyrazolo[3,4-d]pyrimidine structures, including 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, have shown promising anticancer activity. They have been found to inhibit key enzymes involved in cancer progression . In fact, a series of new pyrazolo[3,4-d]pyrimidine derivatives were synthesized and evaluated against leukemia cell lines, showing good in vitro anti-proliferative activities .
Antimicrobial Activity
The pyrazolopyrimidine moiety, which includes 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine, has been used in the design of many pharmaceutical compounds with antimicrobial properties .
Antidiabetic Activity
Compounds with the pyrazolopyrimidine structure have been studied for their potential antidiabetic effects .
Anti-Alzheimer’s Disease Activity
Research has also explored the use of pyrazolopyrimidine compounds in the treatment of Alzheimer’s disease .
Anti-Inflammatory Activity
Pyrazolopyrimidine compounds have been investigated for their anti-inflammatory properties .
Antioxidant Applications
In addition to the above applications, pyrazolopyrimidine compounds have been studied for their antioxidant properties .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine is the protein kinases . These enzymes play active roles in signal transduction pathways in human cells . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .
Mode of Action
4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine interacts with its targets, the protein kinases, by inhibiting their function . This inhibition is achieved through non-equilibrium binding kinetics . The compound shows improved biochemical efficacy compared to reversible inhibitors .
Biochemical Pathways
The compound affects the phosphorylation processes in cells, which are regular processes in cellular signal transduction that regulate many important cellular activities such as cell division, survival, and apoptosis . By inhibiting protein kinases, the compound disrupts these processes, leading to potential therapeutic effects .
Pharmacokinetics
It is noted that irreversible kinase inhibitors (ikis), which this compound is a part of, often show good pharmacokinetic or pharmacodynamics profiles .
Result of Action
The compound shows good in vitro anti-proliferative activities against leukemia cell lines . Some derivatives of the compound were found to be 8–10 times more potent than the BTK inhibitor ibrutinib .
Future Directions
The future directions for the research and development of “4-Amino-3-iodo-1-methyl-1H-pyrazolo[3,4-D]pyrimidine” and its derivatives could involve further exploration of their potential as kinase inhibitors . This could include more detailed investigations into their mechanisms of action, optimization of their synthesis processes, and comprehensive evaluation of their safety profiles.
properties
IUPAC Name |
3-iodo-1-methylpyrazolo[3,4-d]pyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6IN5/c1-12-6-3(4(7)11-12)5(8)9-2-10-6/h2H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRBSXBQEOQZKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2C(=N1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6IN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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